molecular formula C17H20F3N3O2S B4122260 4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B4122260
M. Wt: 387.4 g/mol
InChI Key: ZQWDGNPUZKZRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound that features a combination of functional groups, including a tetrahydrofuran ring, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The final compound is obtained by coupling the intermediate compounds through amide bond formation, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic environment of the target site. Additionally, the piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
  • 4-(tetrahydro-2-furanylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
  • 4-(tetrahydro-2-furanylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxylate

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

4-(oxolane-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c18-17(19,20)12-4-1-2-5-13(12)21-16(26)23-9-7-22(8-10-23)15(24)14-6-3-11-25-14/h1-2,4-5,14H,3,6-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWDGNPUZKZRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Reactant of Route 3
4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
4-(tetrahydrofuran-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.